molecular formula C18H9ClF6N2O B2402310 (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile CAS No. 1024915-24-9

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile

Cat. No.: B2402310
CAS No.: 1024915-24-9
M. Wt: 418.72
InChI Key: XTBDOWREAPUTGF-MDZDMXLPSA-N
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Description

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile typically involves the following steps:

    Formation of the aniline derivative: The starting material, 3,5-bis(trifluoromethyl)aniline, is reacted with an appropriate reagent to introduce the chlorobenzoyl group.

    Coupling reaction: The intermediate product is then subjected to a coupling reaction with a suitable nitrile compound under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the nitrile group or other functional groups.

    Substitution: The compound can participate in substitution reactions, particularly involving the trifluoromethyl and chlorobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-fluorobenzoyl)prop-2-enenitrile
  • (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-bromobenzoyl)prop-2-enenitrile
  • (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-iodobenzoyl)prop-2-enenitrile

Uniqueness

The presence of trifluoromethyl groups and a chlorobenzoyl moiety in (E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile distinguishes it from other similar compounds

Properties

IUPAC Name

(E)-3-[3,5-bis(trifluoromethyl)anilino]-2-(2-chlorobenzoyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9ClF6N2O/c19-15-4-2-1-3-14(15)16(28)10(8-26)9-27-13-6-11(17(20,21)22)5-12(7-13)18(23,24)25/h1-7,9,27H/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTBDOWREAPUTGF-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)/C(=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)/C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9ClF6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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